molecular formula C23H22N4O4 B2715764 6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2309606-20-8

6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2715764
CAS RN: 2309606-20-8
M. Wt: 418.453
InChI Key: XCLBZZUHMYOMNM-UHFFFAOYSA-N
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Description

6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, commonly known as Xanomeline, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. Xanomeline is a muscarinic acetylcholine receptor agonist that has been shown to have a variety of effects on the central nervous system.

Scientific Research Applications

Synthesis and Biological Activity in Antiasthmatic Agents

Xanthene derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their antiasthmatic activity. These compounds demonstrate significant vasodilatory activity, making them potential anti-asthmatic agents. The research involves synthesizing these derivatives and testing their pulmonary vasodilator activity. One derivative showed remarkable activity, suggesting these compounds' potential in developing potent anti-asthmatic drugs (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Estrogen Receptor Binding and Anti-Proliferative Activities

Studies on pyrimidine-piperazine-chromene and -quinoline conjugates, which share structural similarities with the queried compound, have shown these compounds to exhibit anti-proliferative activities against human breast cancer cell lines. These compounds were synthesized and tested for cytotoxic activities, displaying promising results compared to curcumin, a known anti-cancer agent. Molecular docking studies have also been conducted to understand their binding affinities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Anticonvulsant Activity

Compounds structurally related to the queried chemical have been explored for their anticonvulsant properties. These studies focus on synthesizing pyrrolidine-2,5-dione derivatives and testing them for anticonvulsant activity using various seizure models. Several derivatives have shown promising results, suggesting the potential of these compounds in treating epilepsy (Rybka et al., 2017).

Novel H1-Antagonists Development

Research into the development of novel H1-antagonists has led to the synthesis of compounds with structures similar to the queried compound. These synthesized compounds demonstrate potent antihistamine H1-activity. Such research is crucial in the development of new treatments for allergic reactions and related conditions (Abou-Gharbia et al., 1995).

properties

IUPAC Name

3-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-25-20(28)14-19(24-23(25)30)26-10-12-27(13-11-26)22(29)21-15-6-2-4-8-17(15)31-18-9-5-3-7-16(18)21/h2-9,14,21H,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLBZZUHMYOMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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